molecular formula C17H12F3N3O2 B2623698 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946204-22-4

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No. B2623698
CAS RN: 946204-22-4
M. Wt: 347.297
InChI Key: LMKDQPHQZGNOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as Rigosertib, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various cancers. It is a selective inhibitor of Polo-like Kinase 1 (PLK1), a protein kinase that plays a crucial role in cell division and proliferation.

Mechanism of Action

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide selectively inhibits PLK1, a protein kinase that plays a crucial role in cell division and proliferation. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide also inhibits other kinases, including Aurora A and B, which are involved in the regulation of the cell cycle and mitosis.
Biochemical and Physiological Effects:
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has also been shown to modulate the immune system, enhancing the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has several advantages for lab experiments, including its selectivity for PLK1 and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, its potency can vary depending on the cell type and the experimental conditions, and its effects can be influenced by other factors, such as the presence of other signaling pathways.

Future Directions

There are several future directions for the research and development of 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide. One potential direction is the investigation of its use in combination with other chemotherapeutic agents, as it has been shown to enhance their efficacy. Another direction is the development of more potent and selective PLK1 inhibitors, which could have even greater therapeutic potential. Additionally, the role of 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide in modulating the immune system and its potential use in immunotherapy approaches should be further explored.

Synthesis Methods

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine with 2-chloro-3-nitrobenzoic acid, followed by reduction and cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various cancers, including leukemia, myelodysplastic syndrome, and solid tumors. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has also been investigated for its potential use in combination with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-4-2-7-13(22-9)23-16(25)11-8-21-14-10(15(11)24)5-3-6-12(14)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKDQPHQZGNOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

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